3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H25ClN4O2 and a molecular weight of 472.979 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and an isopropylphenyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This is typically achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the final product: The final step involves the condensation of the intermediate with 4-isopropylbenzaldehyde under reflux conditions in the presence of a suitable solvent like ethanol.
Chemical Reactions Analysis
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Although not widely used in industry, it serves as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes and pathways .
Comparison with Similar Compounds
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a 4-chlorobenzyl group instead of a 2-chlorobenzyl group.
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-diethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound features a diethylaminophenyl group instead of an isopropylphenyl group.
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Similar to the first compound but with a 4-chlorobenzyl group.
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C27H25ClN4O2 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H25ClN4O2/c1-18(2)20-9-7-19(8-10-20)16-29-32-27(33)26-15-25(30-31-26)21-11-13-23(14-12-21)34-17-22-5-3-4-6-24(22)28/h3-16,18H,17H2,1-2H3,(H,30,31)(H,32,33)/b29-16+ |
InChI Key |
JWQYTBYJBLJZIL-MUFRIFMGSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.